molecular formula C12H8Cl2O2 B056750 Diclosan CAS No. 3380-30-1

Diclosan

Cat. No. B056750
CAS RN: 3380-30-1
M. Wt: 255.09 g/mol
InChI Key: BYNQFCJOHGOKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Triclosan Overview : Triclosan, chemically known as 5-chloro-2-(2,4-dichlorophenoxy) phenol, has been extensively used as an antibacterial and antifungal agent in various products for over 30 years (Levy et al., 1999).

Synthesis Analysis

  • Synthesis Process : The synthesis of molecularly imprinted polymers for extracting triclosan from environmental water samples is an example of the advancements in triclosan synthesis (Gao et al., 2010).

Molecular Structure Analysis

  • Structure and Inhibition Mechanism : Triclosan acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR) in bacteria, with its molecular structure mimicking the enzyme's natural substrate (Levy et al., 1999).

Chemical Reactions and Properties

  • Target of Action : Triclosan targets lipid synthesis in bacteria by inhibiting the fabI gene, which encodes enoyl reductase involved in fatty acid synthesis (McMurry et al., 1998).
  • Photodegradation : Triclosan undergoes photodegradation in environmental water, forming various intermediates including dioxin congeners (Bianco et al., 2015).

Physical Properties Analysis

  • Solubility and Stability : The physical properties of triclosan, such as solubility in water and stability under different environmental conditions, are important for its effectiveness and environmental impact. For detailed analysis, refer to individual studies focusing on these aspects.

Chemical Properties Analysis

  • Interaction with Bacterial Enzymes : Triclosan's chemical properties allow it to bind with bacterial enzymes and inhibit their function, contributing to its antimicrobial action (Heath et al., 1999).
  • Formation of Chlorinated Derivatives : Triclosan reacts with free chlorine, forming chlorophenoxyphenols and chlorophenols, indicating complex chemical behavior under different conditions (Rule et al., 2005).

Scientific Research Applications

  • Photodegradation of Diclosan : Diclosan undergoes photodegradation in water, leading to the formation of toxic by-products like dibenzodichlorodioxin. This degradation is influenced by environmental conditions like pH and organic matter content, and these compounds persist through wastewater treatment processes (Mezcúa et al., 2004).

  • Molecular Basis of Diclosan's Activity : Diclosan inhibits lipid biosynthesis in bacteria by targeting the enzyme enoyl-acyl carrier protein reductase (ENR). This mechanism is crucial for its antibacterial and antifungal effects (Levy et al., 1999).

  • Diclosan's Effect on Lipid Synthesis : Diclosan blocks lipid synthesis in Escherichia coli, and its effectiveness is linked to the function of the fabI gene, which encodes a key enzyme in fatty acid synthesis. This specific targeting suggests diclosan's action is more selective than previously thought (McMurry et al., 1998).

  • Environmental Persistence and Risks : Diclosan is present in wastewater and persists in the environment, raising concerns about its ecological impact. Its presence necessitates improved water treatment techniques to mitigate its environmental effects (Backhaus et al., 2010).

  • Degradation and Bacterial Growth : Certain bacteria can grow on diclosan as a carbon source, leading to partial mineralization of the compound. This process contributes to understanding its environmental fate and potential bioremediation strategies (Hay et al., 2001).

  • Human Exposure Assessment : Studies on triclosan in the U.S. population show widespread exposure, with varying concentrations detected in urine samples. These findings highlight the need for continued monitoring and assessment of diclosan exposure in humans (Calafat et al., 2007).

  • Antibiotic Resistance Concerns : Diclosan's antimicrobial properties and its presence in the environment have raised concerns about its impact on antibiotic resistance. The compound has been associated with multidrug resistance in environmental microbial communities (Carey & McNamara, 2015).

  • Effects on Puberty and Thyroid Hormones : In animal studies, diclosan has shown to alter thyroid hormone levels without affecting pubertal development. This indicates potential endocrine-disrupting effects that warrant further investigation (Zorrilla et al., 2009).

Safety And Hazards

Diclosan is a regulated substance with potential hazards . Some common side effects of medicines containing Diclosan include nausea, vomiting, stomach pain, loss of appetite, heartburn, and diarrhea .

properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQFCJOHGOKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187464
Record name Soneclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-chlorophenoxy)phenol

CAS RN

3380-30-1
Record name 4,4′-Dichloro-2-hydroxydiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3380-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soneclosan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soneclosan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Soneclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONECLOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclosan
Reactant of Route 2
Reactant of Route 2
Diclosan
Reactant of Route 3
Reactant of Route 3
Diclosan
Reactant of Route 4
Diclosan
Reactant of Route 5
Reactant of Route 5
Diclosan
Reactant of Route 6
Reactant of Route 6
Diclosan

Citations

For This Compound
56
Citations
S Nakagawa, A Hayashi, Y Nukada… - Regulatory Toxicology and …, 2022 - Elsevier
… and other structurally similar chemicals, including diclosan and 1-chloro-3-(4-chlorophenoxy)benzene, as model chemicals. Triclosan and diclosan are used as antimicrobial agents in …
Number of citations: 2 www.sciencedirect.com
HH Lee, J Moon, SW Suh - Proteins: Structure, Function, and …, 2007 - Wiley Online Library
Enoyl-ACP reductase (ENR; EC 1.3. 1.9), encoded by the fabI gene, is a key enzyme of the Type II fatty-acid biosynthetic system in prokaryotes and plants. It uses NADH or NADPH as …
Number of citations: 24 onlinelibrary.wiley.com
HH Lee, J Yun, J Moon, BW Han, BI Lee… - … Section D: Biological …, 2002 - scripts.iucr.org
… of NADH and triclosan (or diclosan) to the apoenzyme in a 1:4:… X-ray data of the diclosan complex were collected at 100 K at … Data for the diclosan complex were collected without crystal …
Number of citations: 6 scripts.iucr.org
S Zhao, MJ Rogers, J He - Water research, 2020 - Elsevier
… as a representative emerging organohalide antimicrobial, to diclosan, suggesting the potential of … Dechlorination of environmentally relevant concentrations of triclosan to diclosan was …
Number of citations: 31 www.sciencedirect.com
Y Bazel, I Hunka, Z Kormosh, V Andruch - Spectrochimica Acta Part A …, 2009 - Elsevier
… The proposed methods were successfully applied to the determination of Dicl in the commercially available combined emulgel “Diclosan”. A 1 g sample of “Diclosan” emulgel contains …
Number of citations: 9 www.sciencedirect.com
W Wang, MN Nadagouda… - Science of the Total …, 2021 - Elsevier
… diclosan and monoclosan, with the final product being completely chlorine-free 2-Phenoxyphenol. Diclosan … out one at a time, resulting in diclosan forming first and peaking early. After a …
Number of citations: 7 www.sciencedirect.com
H Barrett, J Sun, Y Gong, P Yang, C Hao… - Environmental …, 2022 - ACS Publications
… of triclocarban and diclosan from the pulldown extracts. While diclosan was not detected in … be attributed to its stronger hydrophobicity than diclosan causing minor nonspecific binding to …
Number of citations: 15 pubs.acs.org
NGHB Sinulingga, DCG Suka, P Sibuea… - The Coleopterists …, 2020 - BioOne
… The traps consisted of a plastic bucket filled to 1/3 of its height with a water softener (Molto Ultra®; quaternary ammonium methosulfate 12%, diclosan 0.05%) solution as an attractant for …
Number of citations: 4 bioone.org
R Al-Salhi, A Abdul-Sada, A Lange… - … science & technology, 2012 - ACS Publications
Organisms exposed to wastewater treatment works (WwTW) effluents accumulate complex mixtures of xenobiotics but there is a scarcity of information on the nature and impacts of …
Number of citations: 73 pubs.acs.org
LS Pidugu, M Kapoor, N Surolia, A Surolia… - Journal of molecular …, 2004 - Elsevier
… Two ternary complexes of hpENR are available, one with triclosan (1JVF) and one with diclosan (1JW7). The complexes of pfENR were reported by Perozzo et al. We have …
Number of citations: 72 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.